molecular formula C18H18F3N3O2 B4395376 1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone

1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone

Cat. No.: B4395376
M. Wt: 365.3 g/mol
InChI Key: UJGDKIBJTJKZAB-UHFFFAOYSA-N
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Description

1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with an acetyl group and a phenyl ring, which is further substituted with a trifluoromethyl-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl-pyridinyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-[4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone is unique due to the presence of both the trifluoromethyl-pyridinyl group and the piperazine ring, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-13(25)23-8-10-24(11-9-23)15-3-5-16(6-4-15)26-17-7-2-14(12-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDKIBJTJKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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